![molecular formula C19H20N4O4 B13768078 N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide CAS No. 6486-27-7](/img/structure/B13768078.png)
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features both nitro and azo functional groups, which can impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide typically involves the following steps:
Diazotization: The starting material, 4-methyl-2-nitroaniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dimethylaniline in the presence of a base to form the azo compound.
Amidation: The resulting azo compound is then reacted with an appropriate acylating agent to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Reduction of Nitro Group: 4-methyl-2-aminophenyl derivative.
Reduction of Azo Group: Corresponding hydrazo compound.
Substitution Reactions: Various substituted aromatic derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving azo compounds and their biological activities.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide would depend on its specific application
Binding to Proteins: Azo compounds can bind to proteins, affecting their function.
Redox Reactions: The nitro and azo groups can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
N-(2,4-Dimethylphenyl)-2-[(4-nitrophenyl)azo]-3-oxobutyramide: Similar structure but without the methyl group on the nitrophenyl ring.
N-(2,4-Dimethylphenyl)-2-[(4-methylphenyl)azo]-3-oxobutyramide: Similar structure but without the nitro group.
Uniqueness
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide is unique due to the presence of both nitro and azo groups, which can impart distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
6486-27-7 |
|---|---|
分子式 |
C19H20N4O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C19H20N4O4/c1-11-5-7-15(13(3)9-11)20-19(25)18(14(4)24)22-21-16-8-6-12(2)10-17(16)23(26)27/h5-10,18H,1-4H3,(H,20,25) |
InChIキー |
LYXFVDLRJONRTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


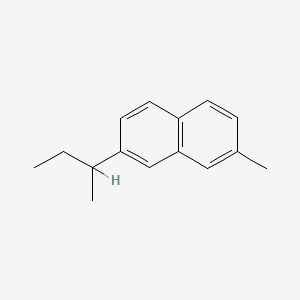

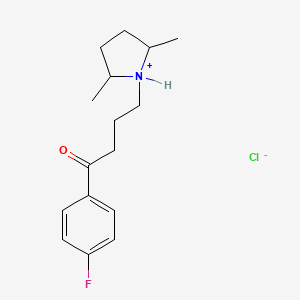
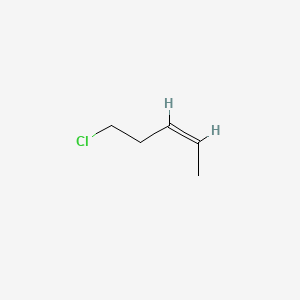
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
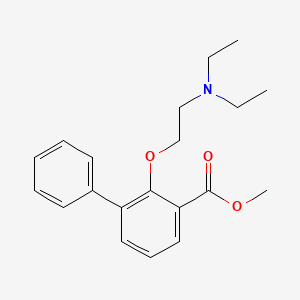
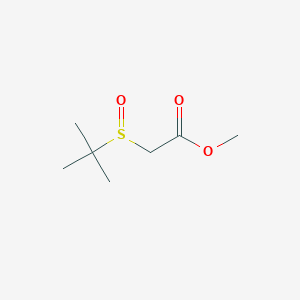
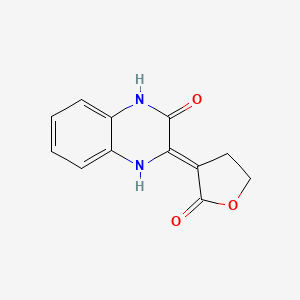
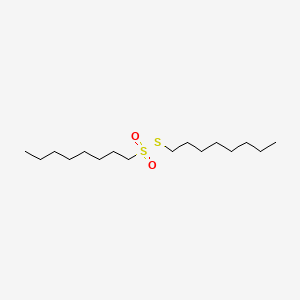
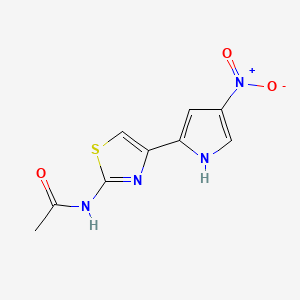

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
